molecular formula C13H17NO4 B13567677 N-Cbz-DL-isovaline CAS No. 4512-49-6

N-Cbz-DL-isovaline

Cat. No.: B13567677
CAS No.: 4512-49-6
M. Wt: 251.28 g/mol
InChI Key: ISERAAKYCOAGDW-UHFFFAOYSA-N
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Description

N-Cbz-DL-isovaline is a derivative of isovaline, an amino acid that is notable for its presence in meteorites and its potential role in the origin of biological homochirality. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of isovaline, which is used to prevent unwanted reactions during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-DL-isovaline typically involves the protection of the amino group of DL-isovaline with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is usually carried out in an aqueous medium to facilitate the formation of the protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-Cbz-DL-isovaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrogenolysis: Removal of the Cbz group yields free DL-isovaline.

    Amidation: Formation of amides from this compound and various amines.

Scientific Research Applications

N-Cbz-DL-isovaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-DL-isovaline primarily involves its role as a protected amino acid. The Cbz group protects the amino group from unwanted reactions during synthesis. The removal of the Cbz group through hydrogenolysis releases the free amino acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

N-Cbz-DL-isovaline can be compared with other Cbz-protected amino acids such as:

These compounds share similar protective groups but differ in their amino acid backbones. This compound is unique due to its presence in meteorites and its potential role in the origin of life .

Properties

CAS No.

4512-49-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

ISERAAKYCOAGDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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